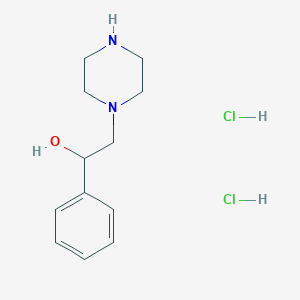
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C12H18N2O·2HCl. It is a derivative of piperazine and is characterized by the presence of a phenyl group attached to an ethan-1-ol moiety, which is further linked to a piperazine ring. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of phenylacetonitrile with piperazine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to form 1-phenyl-2-(piperazin-1-yl)ethan-1-ol. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of phenylacetone or benzaldehyde derivatives.
Reduction: Formation of various reduced piperazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
- 2-(2-(piperazin-1-yl)ethoxy)ethanol
- 1-(piperazin-1-yl)ethan-1-one
Uniqueness: 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group and piperazine ring contribute to its versatility in various reactions and applications .
Eigenschaften
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,12-13,15H,6-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSMSXVLJVZSAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














